(2E)-3-(5-methylfuran-2-yl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide
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Overview
Description
3-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides Acrylamides are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide typically involves the reaction of 5-methyl-2-furylamine with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted acrylamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(5-methyl-2-furyl)-N-phenylacrylamide: Lacks the nitro group, which may result in different chemical properties and biological activities.
3-(2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide: Has a different substitution pattern on the furan ring, potentially affecting its reactivity and applications.
N-(2-methyl-3-nitrophenyl)acrylamide: Does not have the furan ring, which may influence its overall properties.
Uniqueness
The presence of both the furan ring and the nitrophenyl group in 3-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide makes it unique compared to other acrylamides
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H14N2O4/c1-10-6-7-12(21-10)8-9-15(18)16-13-4-3-5-14(11(13)2)17(19)20/h3-9H,1-2H3,(H,16,18)/b9-8+ |
InChI Key |
MUIFSDOQEPWLIN-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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